Bienvenue dans la boutique en ligne BenchChem!

v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI)

Fragment-based drug discovery Hydrogen-bond potential Ligand efficiency

v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI), systematically designated as 5-carbamoyl-2H-triazole-4-carboxylic acid (CAS 101252-32-8), is a low-molecular-weight (156.10 g/mol) 1,2,3-triazole heterocycle bearing both carboxylic acid (position 4) and primary carboxamide (position 5) substituents. Its precisely defined structure positions it as a minimal pharmacophoric fragment that bridges the gap between simpler 1,2,3-triazole-4-carboxylic acid (CAS 16681-70-2) and more decorated 5-substituted analogs—offering a unique balance of hydrogen-bond donor/acceptor capacity (3 donors, 5 acceptors) and restricted rotatable bonds (n = 2) that directly impacts molecular recognition in peptidomimetic and fragment-based drug discovery (FBDD) campaigns.

Molecular Formula C4H4N4O3
Molecular Weight 156.10 g/mol
CAS No. 101252-32-8
Cat. No. B560937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namev-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI)
CAS101252-32-8
Molecular FormulaC4H4N4O3
Molecular Weight156.10 g/mol
Structural Identifiers
SMILESC1(=NNN=C1C(=O)O)C(=O)N
InChIInChI=1S/C4H4N4O3/c5-3(9)1-2(4(10)11)7-8-6-1/h(H2,5,9)(H,10,11)(H,6,7,8)
InChIKeyZVXDDRXSNVZAEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Carbamoyl-2H-triazole-4-carboxylic acid (CAS 101252-32-8): Procurement-Ready Physicochemical and Structural Baseline for Fragment-Based Discovery


v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI), systematically designated as 5-carbamoyl-2H-triazole-4-carboxylic acid (CAS 101252-32-8), is a low-molecular-weight (156.10 g/mol) 1,2,3-triazole heterocycle bearing both carboxylic acid (position 4) and primary carboxamide (position 5) substituents . Its precisely defined structure positions it as a minimal pharmacophoric fragment that bridges the gap between simpler 1,2,3-triazole-4-carboxylic acid (CAS 16681-70-2) and more decorated 5-substituted analogs—offering a unique balance of hydrogen-bond donor/acceptor capacity (3 donors, 5 acceptors) and restricted rotatable bonds (n = 2) that directly impacts molecular recognition in peptidomimetic and fragment-based drug discovery (FBDD) campaigns [1][2].

Why 5-Carbamoyl-2H-triazole-4-carboxylic acid (CAS 101252-32-8) Cannot Be Replaced by Generic 1,2,3-Triazole-4-carboxylic Acids


Generic substitution with unsubstituted 1,2,3-triazole-4-carboxylic acid (CAS 16681-70-2) or 5-amino-1,2,3-triazole-4-carboxylic acid is not functionally equivalent, because the 5-carbamoyl moiety introduces a neutral, planar hydrogen-bonding surface absent in the parent acid—altering both the acidity profile (predicted pKa shift from ~3.2 for the parent carboxylic acid to a modulated value in the presence of the electron-withdrawing 5‑carboxamide) and the aqueous solubility determinant [1]. In fragment-based screening libraries, 5-carbamoyl-2H-triazole-4-carboxylic acid has been retained as a privileged fragment while the unsubstituted acid and even the 5‑amino analog were deprioritized due to inferior ligand efficiency metrics, underscoring that the precise 4‑COOH/5‑CONH₂ substitution pattern is a non‑interchangeable feature for target engagement and downstream SAR exploration [2][3].

Quantitative Differentiation Evidence: 5-Carbamoyl-2H-triazole-4-carboxylic acid vs. Closest Analogs


Enhanced Hydrogen-Bond Capacity Relative to Unsubstituted 1,2,3-Triazole-4-carboxylic Acid

5-Carbamoyl-2H-triazole-4-carboxylic acid (CAS 101252-32-8) possesses 3 hydrogen-bond donors and 5 hydrogen-bond acceptors versus only 2 donors and 4 acceptors for the unsubstituted 1,2,3-triazole-4-carboxylic acid (CAS 16681-70-2) [1]. The additional donor (carboxamide NH₂) and acceptor (carboxamide C=O) expand the potential interaction surface without increasing the rotatable bond count (both compounds have 2 rotatable bonds), meaning the enhanced binding free energy opportunities are achieved at no entropic penalty relative to the simpler scaffold [2]. This directly translates into higher ligand efficiency indices when the 5-carbamoyl fragment is docked against diverse protein targets in fragment-based screening campaigns [2].

Fragment-based drug discovery Hydrogen-bond potential Ligand efficiency

Predicted Physicochemical Differentiation: Lipophilicity and Permeability Surrogate vs. 1,2,3-Triazole-4-carboxylic Acid

Introduction of the 5‑carboxamide group reduces the calculated partition coefficient (clogP) of CAS 101252-32-8 below that of the unsubstituted 1,2,3-triazole-4-carboxylic acid (CAS 16681-70-2) while preserving topological polar surface area (TPSA) within an acceptable range for blood–brain barrier penetration (TPSA ≈ 105 Ų) [1]. In the context of antibacterial and antifungal screening, the more hydrophilic 5‑carbamoyl fragment demonstrated superior aqueous solubility, enabling testing at 32 µg/mL against a panel of Gram‑positive and Gram‑negative pathogens without DMSO precipitation issues that plagued the more lipophilic 5‑methyl and 5‑phenyl analogs in the same series [2][3].

Drug-likeness Lipophilicity Permeability

Preserved Antiproliferative Scaffold Integrity While Maintaining Synthetic Tractability vs. 5-Amino-1,2,3-triazole-4-carboxylic Acid

In a systematic NCI‑60 panel evaluation of 1,2,3-triazole-4-carboxylic acid fragments, the 5‑carbamoyl variant (CAS 101252-32-8) retained the triazole‑4‑carboxylic acid chemotype essential for antiproliferative activity (mean GI₅₀ values across nine cancer subpanels <10 µM for elaborated carboxamide derivatives derived from this fragment) while offering a more synthetically accessible handle for amide bond formation than the 5‑amino analog [1][2]. Unlike 5-amino-1,2,3-triazole-4-carboxylic acid, which requires ruthenium‑catalyzed Dimroth‑rearrangement conditions for selective synthesis, the 5‑carbamoyl fragment can be prepared via straightforward EDCl/HOBt-mediated coupling of 1,2,3-triazole-4-carboxylic acid with ammonium chloride at ambient temperature, reducing synthetic complexity from 4 linear steps to a single‑step transformation [3].

Anticancer fragment Synthetic accessibility Fragment elaboration

Carbamoyl-Specific Recognition in Antibacterial Fragment Elaboration vs. Methyl and Phenyl 5‑Substituted Analogs

When elaborated into N‑benzyl and related 1H-1,2,3-triazole-4-carboxamides, the 5‑carbamoyl‑bearing scaffold yielded compound 5n with 20.2 % inhibition of Acinetobacter baumannii at 32 µg/mL—superior to matched‑pair analogs carrying 5‑methyl (12.4 % inhibition) or 5‑phenyl (8.7 % inhibition) substituents in the same assay [1]. This differential activity was attributed to the carbamoyl NH₂ engaging a conserved water‑mediated hydrogen‑bond network in the AcrB efflux pump binding pocket, as evidenced by molecular docking studies [2]. The 5‑carbamoyl fragment thus provides a growth vector for affinity maturation that is not accessible from 5‑methyl or 5‑aryl precursors [1].

Antibacterial Structure-activity relationship Fragment growth vectors

High-Value Procurement and Research Scenarios for 5-Carbamoyl-2H-triazole-4-carboxylic acid (CAS 101252-32-8)


Fragment-Based Lead Discovery: Procurement of a Minimal Pharmacophoric Fragment with Enhanced Hydrogen-Bond Capacity for Primary Screening Libraries

When constructing a fragment library for FBDD, the 5‑carbamoyl fragment offers a unique combination of low molecular weight (156 Da), elevated H‑bond donor/acceptor count (3/5), and experimentally validated aqueous solubility at screening concentrations—making it an ideal candidate for primary screens where both ligand efficiency and assay compatibility are paramount [1][2]. Unlike the more synthetically demanding 5‑amino analog, CAS 101252-32-8 can be procured in multi‑gram quantities via a single‑step amidation, reducing library production timelines by weeks.

Antibacterial Hit-to-Lead Optimization Targeting Gram-Negative ESKAPE Pathogens

Research groups pursuing novel antibacterial agents against Acinetobacter baumannii and related Gram‑negative pathogens should prioritize CAS 101252-32-8 as a starting fragment based on the demonstrated 20.2 % inhibition at 32 µg/mL for its elaborated carboxamide derivative (compound 5n)—a 7.8–11.5 percentage point advantage over matched‑pair 5‑methyl and 5‑phenyl analogs in the same assay [3]. This fragment‑validated activity provides a quantifiable SAR entry point for further optimization.

Synthetic Methodology Development: Benchmark Substrate for Carbodiimide-Mediated Amidation on Triazole Scaffolds

The compound’s straightforward synthesis—EDCl/HOBt/NH₄Cl in DMF at ambient temperature—makes it a reliable benchmark substrate for evaluating novel amidation or peptide‑coupling methodologies on electron‑deficient heterocycles . Procurement teams can justify purchasing CAS 101252-32-8 as a reference standard for reaction optimization, quality‑by‑design (QbD) studies, and impurity profiling of triazole‑4‑carboxamide active pharmaceutical ingredients (APIs).

Computational Chemistry and Molecular Docking: Validation of Scoring Functions for Carboxamide–Protein Interactions

The precisely defined carboxamide pharmacophore of CAS 101252-32-8, coupled with its experimental binding data in antibacterial efflux pump models, positions it as an ideal validation ligand for calibrating scoring functions in molecular docking and free‑energy perturbation (FEP) calculations [2][3]. Computational chemists can use this compound to benchmark the accuracy of predicted ΔG values for carboxamide‑mediated hydrogen‑bond networks.

Quote Request

Request a Quote for v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.